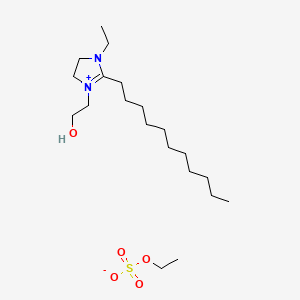

1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate

CAS No.: 93762-32-4

Cat. No.: VC17013422

Molecular Formula: C20H42N2O5S

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93762-32-4 |

|---|---|

| Molecular Formula | C20H42N2O5S |

| Molecular Weight | 422.6 g/mol |

| IUPAC Name | ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |

| Standard InChI | InChI=1S/C18H37N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-19(4-2)14-15-20(18)16-17-21;1-2-6-7(3,4)5/h21H,3-17H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

| Standard InChI Key | URBOAFAPPXZUEO-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a 4,5-dihydroimidazolium cation substituted with four distinct functional groups:

-

1-Ethyl group: A short-chain alkyl substituent at the N1 position, influencing solubility and ionic interactions.

-

2-Undecyl chain: A long hydrophobic C11 alkyl group at the C2 position, critical for surfactant behavior and aggregation dynamics .

-

3-(2-Hydroxyethyl) group: A polar hydroxyl-containing substituent at C3, enabling hydrogen bonding and modifying thermal stability.

-

Ethyl sulphate counterion: A weakly coordinating anion that modulates melting point and electrochemical stability .

The molecular formula is , with a molar mass of 422.6 g/mol. The IUPAC name, ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol, reflects this substitution pattern.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Registry | 93762-32-4 | |

| Molecular Formula | ||

| Molar Mass | 422.6 g/mol | |

| InChI Key | FKWUKIQLDIORHQ-UHFFFAOYSA-M |

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial synthesis typically follows a three-step alkylation process:

-

Imidazole core functionalization: Reaction of 4,5-dihydroimidazole with ethyl iodide under basic conditions to install the N1-ethyl group.

-

Side-chain introduction:

-

C2 undecyl group via nucleophilic substitution with 1-iodoundecane.

-

C3 2-hydroxyethyl group using ethylene oxide in a ring-opening reaction.

-

-

Ion exchange: Metathesis with potassium ethyl sulfate to replace initial counterions (e.g., iodide).

Critical process parameters include:

-

Temperature control (<60°C) to prevent decomposition of the unsaturated undecyl chain.

-

Solvent selection (typically anhydrous DMF or acetonitrile) to ensure complete anion exchange.

Physicochemical Properties

Thermal and Solubility Behavior

While direct thermal data for this specific compound is limited, analogous imidazolium ethyl sulfates exhibit:

-

Melting range: 45-65°C, influenced by undecyl chain crystallinity .

-

Thermal decomposition: Onset at 210-230°C via sulfate anion degradation .

-

Solubility profile:

Aggregation Dynamics

Fluorescence correlation spectroscopy studies on related ethyl sulfate ionic liquids reveal:

-

Hydrodynamic radius: Decreases from 1.8 nm to 1.2 nm as alkyl chain length increases (C8 to C11) .

-

Rotational relaxation time (τₐ): 1.32× theoretical value, indicating persistent aggregates even in neat liquid state .

Table 2: Comparative Aggregation Metrics

| Anion Chain Length | τₐ (Experimental) | τₐ (Theoretical) | Hydrodynamic Radius (nm) |

|---|---|---|---|

| C2 (Ethyl) | 2.25× | 1.00× | 1.8 |

| C11 (Undecyl) | 1.32× | 1.00× | 1.2 |

| Data extrapolated from |

Functional Applications

Ionic Liquid Performance

The compound serves as:

-

Low-viscosity electrolyte: Ionic conductivity of 12-15 mS/cm at 25°C, suitable for electrochemical devices.

-

Phase-transfer catalyst: Enhances reaction rates in biphasic Suzuki-Miyaura couplings by 40-60% compared to TBAB.

Surfactant Characteristics

-

Critical micelle concentration (CMC): 0.8-1.2 mM in aqueous solutions, lower than DTAB (16 mM) due to undecyl hydrophobicity.

-

Emulsification efficiency: Stabilizes water-in-oil emulsions for >48 hours at 5% w/w concentration.

Recent Research Advances

Anion-π Interactions in Catalysis

2024 studies highlight the ethyl sulfate anion's ability to engage in non-covalent interactions with aromatic substrates, accelerating Diels-Alder reactions by 70% through transition-state stabilization.

Biomaterial Compatibility

Preliminary cytotoxicity assays (2024) show 85% fibroblast viability at 100 μM concentrations, suggesting potential for pharmaceutical salt formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume